Cresyl Violet perchlorate

描述

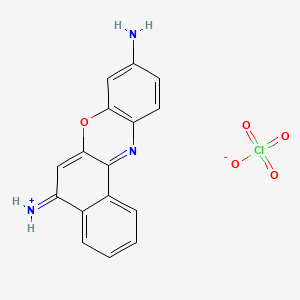

Structure

3D Structure of Parent

属性

IUPAC Name |

(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHUTAPXZITNPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18472-89-4 (Parent) |

Source

|

| Record name | Cresyl violet 670 perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041830802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50885849 |

Source

|

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine deep green crystals; [MSDSonline] |

Source

|

| Record name | Cresyl violet 670 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41830-80-2 |

Source

|

| Record name | Cresyl violet 670 perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041830802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-diaminobenzo[a]phenoxazin-7-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cresyl Violet Perchlorate: A Technical Guide for Neuroscience Research

An in-depth examination of its application in Nissl staining for the morphological and quantitative analysis of neurons.

Cresyl Violet perchlorate (B79767), a basic aniline (B41778) dye, is a cornerstone of neuroanatomical and neuropathological studies. Its primary application in neuroscience is for Nissl staining, a method that selectively stains the Nissl substance in the cytoplasm of neurons, revealing key structural features and enabling the assessment of neuronal health and density.[1][2][3] This technical guide provides a comprehensive overview of the principles, applications, and detailed protocols for the use of Cresyl Violet perchlorate in neuroscience research, tailored for researchers, scientists, and drug development professionals.

Core Principles of Cresyl Violet Staining

Cresyl Violet staining targets the acidic components of the cell, primarily the phosphate (B84403) backbone of ribosomal RNA (rRNA) and the DNA within the nucleus.[1][4] Neurons are rich in rough endoplasmic reticulum (RER) and free ribosomes, collectively known as Nissl bodies or Nissl substance, which are sites of active protein synthesis. The high concentration of rRNA in these structures results in intense basophilic staining with Cresyl Violet, rendering the neuronal soma and dendrites a distinct violet or dark blue color.[1][2][4] This allows for the clear visualization of neuronal morphology, including the cell body, nucleus, and proximal dendrites, against a less intensely stained neuropil.[1][2] Glial cells, which have significantly less RER, are not prominently stained, aiding in the specific identification of neurons.[5][6]

Applications in Neuroscience

The robust and reliable nature of Cresyl Violet staining makes it an indispensable tool for a variety of applications in neuroscience research:

-

Neuroanatomical Studies: It is widely used to delineate the cytoarchitecture of the brain and spinal cord, allowing for the identification of different neuronal populations and the boundaries of brain nuclei.[1][3]

-

Neuronal Quantification: Cresyl Violet staining is a standard method for counting neurons in a specific brain region, which is crucial for assessing neuronal loss in models of neurodegenerative diseases, ischemia, and neurotoxicity.[5][7][8]

-

Assessment of Neurotoxicity and Neuroprotection: Changes in Nissl staining intensity can indicate neuronal injury or stress. A reduction in staining, known as chromatolysis, is an early sign of cellular damage. This application is valuable in studies evaluating the effects of neurotoxins or the efficacy of neuroprotective agents.[9][10][11]

-

Verification of Lesion Sites and Electrode Placement: Researchers use Cresyl Violet staining to confirm the precise location and extent of experimental lesions or the placement of electrodes and cannulas.[5]

Experimental Protocols

The following sections provide detailed methodologies for Cresyl Violet staining of different tissue preparations. The optimal parameters may vary depending on the tissue type, fixation method, and section thickness.

Staining Solution Preparation

A common stock solution for Cresyl Violet staining can be prepared as follows. Note that the use of Cresyl Violet acetate (B1210297) is often specified.[5][12]

| Component | Quantity | Notes |

| Cresyl Violet Acetate | 0.5 - 1 g | [10][12] |

| Distilled Water | 200 - 500 mL | [10][12] |

| Glacial Acetic Acid | 0.5 - 1.25 mL | To adjust pH and enhance staining.[10][12] |

| Preparation | ||

| 1. Dissolve Cresyl Violet acetate in distilled water with gentle heating (e.g., 60°C) and stirring.[10] | ||

| 2. Add glacial acetic acid.[10][12] | ||

| 3. Filter the solution before use.[10][12] | ||

| 4. Store at room temperature for up to 6 months.[12] |

Protocol for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.

| Step | Reagent/Solvent | Duration |

| Deparaffinization & Rehydration | ||

| 1. Xylene | 2-3 changes | 3-5 minutes each |

| 2. 100% Ethanol | 2 changes | 3-5 minutes each |

| 3. 95% Ethanol | 1 change | 2-5 minutes |

| 4. 70% Ethanol | 1 change | 2-5 minutes |

| 5. Distilled Water | Rinse | |

| Staining | ||

| 6. Cresyl Violet Solution | 0.1% - 0.5% | 4-15 minutes |

| Differentiation | ||

| 7. Distilled Water | Quick rinse | |

| 8. 70% Ethanol | 1 change | 1 minute |

| 9. Acidified 95% Ethanol | (e.g., with glacial acetic acid) | Until desired differentiation is achieved (monitor microscopically) |

| Dehydration & Mounting | ||

| 10. 95% Ethanol | 1 change | 10-15 dips |

| 11. 100% Ethanol | 2 changes | 3 minutes each |

| 12. Xylene | 2 changes | 5 minutes each |

| 13. Mounting Medium | e.g., DPX |

Table based on information from multiple sources.[1][13][14]

Protocol for Frozen Sections

This protocol is optimized for formalin-fixed, frozen brain sections.

| Step | Reagent/Solvent | Duration |

| Mounting & Drying | ||

| 1. Mount sections on gelatin-coated slides. | ||

| 2. Air dry for at least 1 hour. | ||

| Defatting & Rehydration | ||

| 3. 100% Ethanol | 1 change | 5 minutes |

| 4. Xylene | 1 change | ~3 hours |

| 5. 100% Ethanol | 2 changes | 5 minutes each |

| 6. 95% Ethanol | 1 change | 2 minutes |

| 7. Distilled Water | Rinse | |

| Staining | ||

| 8. Cresyl Violet Solution | 0.05% - 0.1% (pre-warmed to 38-40°C) | 8-10 minutes |

| Differentiation | ||

| 9. Running Tap Water | Rinse until clear | |

| 10. Distilled Water | 2 changes | 1 minute each |

| 11. 70% Ethanol | 1 change | 1 minute |

| 12. Acidified 70% Ethanol | (e.g., with glacial acetic acid) | Until desired differentiation is achieved (monitor microscopically) |

| Dehydration & Mounting | ||

| 13. 95% Ethanol | 1 change | 10-15 dips |

| 14. 100% Ethanol | 2 changes | 10-15 dips each |

| 15. Xylene | 2 changes | 5 minutes each |

| 16. Mounting Medium | e.g., DPX |

Table based on protocol optimized for primate brain tissue.[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for Cresyl Violet staining of tissue sections.

Caption: General workflow for Cresyl Violet staining in neuroscience.

Conclusion

Cresyl Violet perchlorate remains a fundamental and widely used reagent in neuroscience for the histological assessment of neuronal populations. Its ability to clearly demarcate neuronal cell bodies through Nissl staining provides invaluable information for neuroanatomical mapping, quantification of neuronal loss, and the evaluation of neurotoxic or neuroprotective interventions. The protocols outlined in this guide offer a robust starting point for researchers, with the understanding that optimization may be necessary to achieve the desired staining quality for specific experimental paradigms.

References

- 1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. biocompare.com [biocompare.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. neurosciencecourses.com [neurosciencecourses.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. r.marmosetbrain.org [r.marmosetbrain.org]

- 14. stainsfile.com [stainsfile.com]

Core Principles of Neuronal Staining with Cresyl Violet Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl Violet staining, a cornerstone of neurohistology, provides a robust and widely utilized method for visualizing the cytoarchitecture of the central nervous system. This technique, a type of Nissl staining, selectively labels the Nissl substance in neurons, enabling detailed morphological analysis and quantification. This in-depth guide elucidates the core principles of Cresyl Violet staining, with a specific focus on the perchlorate (B79767) salt, and provides comprehensive experimental protocols and quantitative data for its effective application in research and drug development.

The Chemical Principle of Staining

Cresyl Violet is a basic aniline (B41778) dye that carries a net positive charge.[1][2] The fundamental principle of its staining action lies in the electrostatic attraction between the cationic dye molecules and the anionic components within the cell. The primary target of Cresyl Violet in neurons is the Nissl substance , also known as Nissl bodies or chromatophilic substance.[2][3]

The Nissl substance is a unique feature of neurons, particularly abundant in the soma and dendrites, and consists of aggregates of rough endoplasmic reticulum (RER) and free polyribosomes.[4] The high concentration of ribosomal RNA (rRNA) in these structures imparts a strong basophilic (acid-loving) character due to the negatively charged phosphate (B84403) groups of the RNA backbone. The positively charged Cresyl Violet molecules bind to these phosphate groups, resulting in a distinct violet-to-purple coloration of the neuronal cytoplasm.[2][4] DNA within the nucleus also stains, but the dense aggregation of rRNA in the Nissl bodies provides the characteristic cytoplasmic staining that delineates neuronal morphology.[4] Glial cells, having significantly less RER, do not exhibit this prominent cytoplasmic staining and are primarily identified by their stained nuclei.[3]

The staining process is pH-dependent. An acidic environment enhances the specificity of the staining for Nissl substance. The addition of acetic acid to the staining solution is a common practice to achieve the optimal pH for selective binding.[5]

The Role of the Perchlorate Anion

Cresyl Violet is commercially available as different salts, most commonly as Cresyl Violet acetate (B1210297) and Cresyl Violet perchlorate. While Cresyl Violet acetate is more frequently cited in traditional histological protocols, the perchlorate form is also utilized.[6][7] The specific role of the counterion (acetate vs. perchlorate) in the context of neuronal staining is not extensively documented in comparative studies. However, the choice of the anion can influence the dye's properties, such as solubility, stability, and batch-to-batch consistency.[6] It has been noted that the perchlorate form of Cresyl Violet is also used as a laser dye, which may suggest differing photophysical properties, although the direct implication for brightfield microscopy in histology is not well-established.[6][8] For most histological applications, both forms are considered effective for Nissl staining, and the choice may be guided by laboratory-specific protocols or supplier availability.

Data Presentation: Quantitative Parameters for Cresyl Violet Staining

The following tables summarize key quantitative parameters derived from various established protocols for Cresyl Violet staining of neuronal tissue. These values should be considered as starting points, with optimization often required based on tissue type, fixation method, and section thickness.

Table 1: Cresyl Violet Solution Preparation

| Parameter | Concentration Range | Notes |

| Cresyl Violet (acetate or perchlorate) | 0.1% - 1.0% (w/v) | Higher concentrations may require more extensive differentiation. |

| Solvent | Distilled Water | |

| Acidification | Acetic Acid (glacial) | A few drops to 0.5% (v/v) to adjust pH. |

| pH | ~3.5 - 4.0 | Lower pH increases selectivity for Nissl substance. |

| Ripening/Maturation | Optional, up to 48 hours | May improve staining consistency. |

| Filtration | Recommended before use | Removes undissolved dye particles and precipitates. |

Table 2: Staining and Differentiation Times for Paraffin-Embedded Sections

| Step | Reagent | Time | Temperature | Notes |

| Deparaffinization | Xylene | 2-3 changes, 3-5 min each | Room Temperature | Ensure complete removal of paraffin (B1166041). |

| Rehydration | Graded Ethanol (B145695) (100% to 70%) | 2-3 min per grade | Room Temperature | |

| Staining | Cresyl Violet Solution | 3-20 min | Room Temperature or 37-60°C | Warming can enhance penetration in thicker sections. |

| Differentiation | 70-95% Ethanol +/- Acetic Acid | 1-10 min (variable) | Room Temperature | Monitor microscopically to achieve desired contrast. |

| Dehydration | Graded Ethanol (95% to 100%) | 2-3 min per grade | Room Temperature | |

| Clearing | Xylene | 2-3 changes, 3-5 min each | Room Temperature |

Table 3: Staining and Differentiation Times for Frozen Sections

| Step | Reagent | Time | Temperature | Notes |

| Post-fixation (optional) | 4% Paraformaldehyde | 10-15 min | Room Temperature | For slide-mounted sections. |

| Staining | Cresyl Violet Solution | 1-10 min | Room Temperature | Shorter times are often sufficient for frozen sections. |

| Differentiation | 70-95% Ethanol +/- Acetic Acid | 30 sec - 5 min (variable) | Room Temperature | Monitor closely under a microscope. |

| Dehydration | Graded Ethanol (95% to 100%) | 1-2 min per grade | Room Temperature | |

| Clearing | Xylene | 2 changes, 2-3 min each | Room Temperature |

Experimental Protocols

The following are detailed methodologies for key applications of Cresyl Violet staining.

Protocol 1: Cresyl Violet Staining of Paraffin-Embedded Brain Sections

Materials:

-

Paraffin-embedded tissue sections on coated slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Cresyl Violet staining solution (0.5% Cresyl Violet acetate or perchlorate in distilled water with 0.3% glacial acetic acid, filtered)

-

Differentiating solution (95% ethanol with a few drops of glacial acetic acid)

-

Mounting medium

-

Coverslips

Methodology:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Hydrate sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), and 70% (3 minutes).

-

Washing: Rinse slides in distilled water for 2 minutes.

-

Staining: Immerse slides in the Cresyl Violet staining solution for 5-10 minutes.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Differentiation: Dip slides in 70% ethanol, followed by the differentiating solution (95% ethanol with acetic acid). This step is critical and should be monitored under a microscope. Differentiate until the Nissl substance is clearly defined and the background is relatively clear.

-

Dehydration: Dehydrate the sections through 95% ethanol (2 minutes) and two changes of 100% ethanol (3 minutes each).

-

Clearing: Clear the slides in two changes of xylene for 3 minutes each.

-

Mounting: Coverslip with a permanent mounting medium.

Protocol 2: Cresyl Violet Staining of Frozen Brain Sections

Materials:

-

Slide-mounted frozen tissue sections

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Cresyl Violet staining solution (0.1% Cresyl Violet acetate or perchlorate in distilled water with 0.25% glacial acetic acid, filtered)

-

Differentiating solution (90% ethanol)

-

Mounting medium

-

Coverslips

Methodology:

-

Drying: Air dry the frozen sections on slides for at least 30-60 minutes at room temperature.

-

Rehydration: Immerse slides in a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), and 70% (2 minutes).

-

Washing: Rinse in distilled water for 2 minutes.

-

Staining: Stain in the Cresyl Violet solution for 1-3 minutes.

-

Rinsing: Briefly rinse in distilled water.

-

Differentiation: Differentiate in 90% ethanol for 1-5 minutes, checking the staining intensity microscopically.

-

Dehydration: Dehydrate in 95% ethanol (1 minute) and two changes of 100% ethanol (1 minute each).

-

Clearing: Clear in two changes of xylene for 2 minutes each.

-

Mounting: Coverslip with a permanent mounting medium.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Chemical principle of Cresyl Violet neuronal staining.

Caption: Experimental workflow for Cresyl Violet staining of paraffin sections.

References

- 1. biocompare.com [biocompare.com]

- 2. youtube.com [youtube.com]

- 3. neurosciencecourses.com [neurosciencecourses.com]

- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 甲酚紫 高氯酸盐 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Cresyl Violet in Nissl Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, protocols, and quantitative data associated with Cresyl Violet in its application for Nissl staining, a cornerstone technique in neurohistology.

Core Principles of Nissl Staining and the Role of Cresyl Violet

Nissl staining is a classic histological method used to visualize the distribution and morphology of neurons in the central nervous system. The technique selectively stains "Nissl bodies" or "Nissl substance," which are granular structures within the neuronal cytoplasm. These bodies are primarily composed of rough endoplasmic reticulum and free ribosomes.[1][2][3][4] The density and appearance of Nissl bodies can vary depending on the neuron's functional state, making Nissl staining a valuable tool for assessing neuronal health and pathology.[1][2]

Cresyl Violet, a basic aniline (B41778) dye, is a common stain used for this purpose.[5][6][7] Its mechanism of action is rooted in a fundamental electrostatic interaction. As a basic dye, Cresyl Violet carries a net positive charge, while Nissl bodies, rich in ribosomal RNA (rRNA), are acidic and carry a net negative charge due to the phosphate (B84403) groups of the nucleic acids.[6][8] This charge attraction leads to the binding of the dye to the rRNA, resulting in a characteristic blue to purple staining of the Nissl substance.[5][8][9] The cell nucleus, containing DNA, also stains with Cresyl Violet due to the acidic nature of the nucleic acid.[5]

The Chemical Interaction at the Molecular Level

The staining process is a salt-linkage reaction. The cationic (positively charged) chromophore of the Cresyl Violet molecule is electrostatically attracted to the anionic (negatively charged) phosphate groups of the ribosomal RNA within the Nissl bodies. This interaction is influenced by the pH of the staining solution. An acidic pH (typically around 3.0-4.0) enhances the staining of Nissl bodies by increasing the net positive charge of the dye and decreasing the ionization of other cellular components, leading to a more selective staining.[1] As the pH increases, the overall staining becomes darker and less specific, with other cellular structures also taking up the dye.[1]

Below is a diagram illustrating the logical relationship of the staining mechanism.

References

- 1. Histological methods for CNS [pathologycenter.jp]

- 2. Quantitative Nissl study of the neuronal types, and recognition of cytoarchitectural subdivisions, within the rabbit periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurosciencecourses.com [neurosciencecourses.com]

- 5. Absorption [Cresyl Violet] | AAT Bioquest [aatbio.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell density quantification of high resolution Nissl images of the juvenile rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of Cresyl Violet Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl Violet Perchlorate (B79767), also known as Oxazine (B8389632) 9 Perchlorate, is a synthetic organic dye belonging to the oxazine family.[1] It is widely utilized in histology and neuroscience as a fluorescent stain, particularly for the visualization of neuronal structures.[2][3] Its primary application lies in Nissl staining, where it selectively binds to acidic components within the cell, such as ribosomal RNA in the rough endoplasmic reticulum (Nissl bodies) and DNA in the nucleus.[4][5] This selective binding allows for the detailed visualization of the cytoarchitecture of nervous tissue, making it an invaluable tool for studying neuronal morphology, distribution, and pathological changes.[4]

This technical guide provides a comprehensive overview of the core chemical properties of Cresyl Violet Perchlorate, detailed experimental protocols for its use, and a summary of its spectral characteristics.

Chemical and Physical Properties

Cresyl Violet Perchlorate is a dark green crystalline powder.[6][7] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and is hygroscopic.[8]

Table 1: General Chemical Properties of Cresyl Violet Perchlorate

| Property | Value | Reference(s) |

| Chemical Name | (9-aminobenzo[a]phenoxazin-5-ylidene)azanium perchlorate | [6] |

| Synonyms | Cresyl Violet 670, Oxazine 9 perchlorate | [1][8] |

| CAS Number | 41830-80-2 | [9][10] |

| Molecular Formula | C₁₆H₁₂ClN₃O₅ | [9][10] |

| Molecular Weight | 361.74 g/mol | [1][9][10] |

| Appearance | Fine deep green crystals | [6][7] |

| Melting Point | 331.0°C to 333.0°C | [11] |

Table 2: Solubility of Cresyl Violet Perchlorate

| Solvent | Solubility | Reference(s) |

| DMSO | 250 mg/mL (691.10 mM); requires sonication | [9] |

| Water | Insoluble | [11] |

Spectral Properties

Cresyl Violet Perchlorate is a fluorescent dye with distinct absorption and emission spectra, making it suitable for fluorescence microscopy.[2][12]

Table 3: Spectral Characteristics of Cresyl Violet Perchlorate

| Parameter | Wavelength (nm) | Solvent | Reference(s) |

| Absorption Maximum (λmax) | 592 | Acetate (B1210297) | [13] |

| 593 | Methanol | [11] | |

| 599-605 | - | [1] | |

| 603 | Ethanol (B145695) | [12][14] | |

| Molar Extinction Coefficient (ε) | ≥50,000 L/(mol·cm) at 599-605 nm | - | [1] |

| 68,000 L/(mol·cm) at 593 nm | Methanol | [11] | |

| 83,000 L/(mol·cm) at 603 nm | Ethanol | [12] | |

| Emission Maximum (λem) | 615 | Methanol | [11] |

| 621 | - | [13] | |

| Quantum Yield | 0.54 | Ethanol | [12] |

Mechanism of Action in Staining

The staining mechanism of Cresyl Violet is based on the electrostatic interaction between the cationic dye molecule and anionic components within the cell. The primary targets for Cresyl Violet are the phosphate (B84403) groups of nucleic acids (RNA and DNA).[4][5] In neurons, the rough endoplasmic reticulum is abundant and rich in ribosomal RNA (rRNA), forming characteristic structures known as Nissl bodies.[15] Cresyl Violet binds to the rRNA in Nissl bodies and the DNA in the nucleus, rendering them a distinct violet-purple color.[4][5] This allows for the clear visualization of the neuronal cell body, its size, shape, and the distribution of Nissl substance, which can be indicative of the cell's metabolic state.[15]

Caption: Mechanism of Cresyl Violet binding to cellular components.

Experimental Protocols

The following protocols provide a generalized framework for the use of Cresyl Violet Perchlorate in histological staining. It is important to note that specific tissue types and experimental conditions may require optimization.

Preparation of Staining Solution

A typical staining solution is a 0.1% to 1% solution of Cresyl Violet Perchlorate in an aqueous buffer.[4][9]

-

0.1% Cresyl Violet Acetate Solution:

Nissl Staining Protocol for Paraffin-Embedded Sections

This protocol is adapted from various sources for staining paraffin-embedded tissue sections.[17][18]

-

Deparaffinization and Rehydration:

-

Staining:

-

Immerse slides in the prepared Cresyl Violet staining solution for 4-15 minutes.[18] The optimal time may vary depending on the tissue and desired staining intensity.

-

-

Differentiation:

-

Quickly rinse the slides in tap water to remove excess stain.[18]

-

Wash in 70% ethanol.[18]

-

If necessary, differentiate in 95% ethanol containing a few drops of glacial acetic acid for a few minutes, monitoring the staining microscopically until the desired contrast between Nissl bodies and the background is achieved.[4]

-

-

Dehydration and Mounting:

Nissl Staining Protocol for Frozen Sections

This protocol is a general guideline for staining frozen tissue sections.[16]

-

Tissue Preparation:

-

Remove slides from the freezer and allow them to air dry for at least 60 minutes at room temperature.[16]

-

If the tissue is unfixed, post-fixation with 4% paraformaldehyde, methanol, or acetone (B3395972) is recommended.[16]

-

-

Staining and Rinsing:

-

Dehydration and Mounting:

Caption: A generalized experimental workflow for Nissl staining.

Storage and Handling

Cresyl Violet Perchlorate powder should be stored at -20°C for long-term stability (up to 3 years).[10] In solvent, it should be stored at -80°C for up to 1 year.[10] It is important to keep the compound away from direct sunlight.[10] As it is hygroscopic, it should be stored in a tightly sealed container.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Conclusion

Cresyl Violet Perchlorate is a robust and versatile fluorescent dye with well-characterized chemical and spectral properties. Its primary application in Nissl staining provides researchers with a powerful tool for the anatomical and pathological investigation of the nervous system. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of this important histological stain.

References

- 1. 甲酚紫 高氯酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 5. youtube.com [youtube.com]

- 6. Cresyl violet 670 perchlorate | C16H12ClN3O5 | CID 148425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. exciton.luxottica.com [exciton.luxottica.com]

- 8. CRESYL VIOLET PERCHLORATE | 41830-80-2 [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Cresyl Violet perchlorate | TargetMol [targetmol.com]

- 11. Thermo Scientific Chemicals Cresyl Violet perchlorate, 98%, pure 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. omlc.org [omlc.org]

- 13. Absorption [Cresyl Violet] | AAT Bioquest [aatbio.com]

- 14. PhotochemCAD | Cresyl Violet perchlorate [photochemcad.com]

- 15. webpath.med.utah.edu [webpath.med.utah.edu]

- 16. viapianolab.org [viapianolab.org]

- 17. stainsfile.com [stainsfile.com]

- 18. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

Safeguarding Research: A Technical Guide to Handling Cresyl Violet Perchlorate Powder

For Researchers, Scientists, and Drug Development Professionals

Cresyl Violet perchlorate (B79767), a potent tool in neuroscience and histology, demands meticulous handling to ensure laboratory safety. This in-depth technical guide provides a comprehensive overview of the necessary safety precautions, experimental protocols, and emergency procedures for the safe management of Cresyl Violet perchlorate powder. Adherence to these guidelines is paramount for protecting personnel from potential hazards and maintaining a secure research environment.

Hazard Identification and Classification

Cresyl Violet perchlorate is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The toxicological properties of this material have not been fully investigated, warranting a cautious approach.[1]

Signal Word: Warning[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Pictogram: [2]

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of Cresyl Violet perchlorate is fundamental to its safe handling and storage.

| Property | Value |

| Appearance | Shiny green powder[1] |

| Odor | No information available[4] |

| CAS Number | 41830-80-2[1][2] |

| Molecular Weight | 361.74 g/mol [2] |

| Melting Point | 331 - 333 °C (628 - 631 °F)[4] |

| Solubility | Low water solubility[4] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the consistent use of personal protective equipment (PPE) are non-negotiable when working with Cresyl Violet perchlorate powder.

Engineering Controls

-

Ventilation: Always handle Cresyl Violet perchlorate powder in a well-ventilated area.[1][4] A properly functioning chemical fume hood is essential to minimize the inhalation of dust particles.[5]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4][6] |

| Respiratory Protection | If ventilation is inadequate, follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A dust mask of type N95 (US) is recommended.[1][2] |

Experimental Protocols for Safe Handling

The following protocols outline the standard operating procedures for the safe handling of Cresyl Violet perchlorate powder, from preparation to disposal.

Preparation and Weighing

-

Don all required personal protective equipment (gloves, lab coat, and safety goggles) before entering the designated handling area.

-

Perform all manipulations of the powder within a certified chemical fume hood to prevent the generation and dispersal of dust.

-

Use a dedicated set of weighing tools (spatula, weighing paper/boat).

-

Minimize the creation of dust by handling the powder gently. Avoid pouring the powder from a height.

-

After weighing, carefully clean all tools and the weighing area with a damp cloth to collect any residual powder.

Solution Preparation

-

Add the weighed Cresyl Violet perchlorate powder to the solvent slowly and carefully within the fume hood.

-

Stir the solution gently to dissolve the powder. Avoid vigorous shaking that could create aerosols.

-

Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Spillage and Cleanup

In the event of a spill, immediate and appropriate action is crucial.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, sweep up or absorb the material with an inert material (e.g., sand, vermiculite).[1]

-

Collect: Place the contained material into a suitable, clean, dry, and closed container for disposal.[1]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Report: Report the incident to the laboratory supervisor.

First Aid Measures

In case of accidental exposure, prompt and correct first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] |

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Keep the container tightly closed when not in use.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[1][4]

-

The storage class code is 11 - Combustible Solids.[2]

Disposal

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

-

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][7]

-

One recommended method for disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Visualization of Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the key workflows and hazard responses.

References

An In-depth Technical Guide to the Proper Storage of Cresyl Violet Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for Cresyl Violet solutions to ensure their stability, efficacy, and longevity for histological and research applications. Adherence to these protocols is critical for reproducible and reliable staining of Nissl substance in neural tissue.

Introduction to Cresyl Violet

Cresyl Violet, also known as Cresyl Violet acetate (B1210297) or Cresyl Fast Violet, is a basic aniline (B41778) dye widely used in histology and neuroscience.[1][2] Its primary application is for Nissl staining, a method that highlights the Nissl substance (rough endoplasmic reticulum and ribosomes) in the cytoplasm of neurons.[2][3][4] This allows for the visualization and quantification of neurons, as well as the assessment of neuronal health and morphology in brain and spinal cord tissues.[2][5] The integrity and staining performance of Cresyl Violet solutions are directly dependent on proper preparation and storage.

Storage of Solid Cresyl Violet Powder

The stability of the working solution begins with the proper handling of the concentrated powder form, whether it is Cresyl Violet perchlorate (B79767) or acetate.

-

Temperature : For long-term storage (up to 3 years), Cresyl Violet perchlorate powder should be stored at -20°C.[6] Cresyl Violet acetate powder is stable when kept at a temperature between 15°C and 25°C.[3]

-

Light : The powder is light-sensitive and must be protected from direct sunlight and other sources of UV radiation.[3][6][7]

-

Atmosphere : Store in a tightly closed container to protect from moisture and atmospheric contaminants.[3][8] A dry, well-ventilated area is recommended.[8]

Storage of Cresyl Violet Solutions

Once prepared, the storage conditions of the aqueous or alcoholic Cresyl Violet solution are paramount to maintaining its staining efficacy.

-

Temperature : Recommended storage temperatures vary depending on the desired shelf-life and specific protocol.

-

Light : It is critical to store all Cresyl Violet solutions in the dark, using amber bottles or by wrapping the container in aluminum foil.[9] This prevents photodegradation, which can significantly reduce staining intensity.[11]

-

Container : Use a tightly sealed container to prevent evaporation and contamination.[8][10]

-

Filtration : It is best practice to filter the solution before each use to remove any precipitates that may have formed during storage.

Summary of Storage Conditions

The following table summarizes the key quantitative data regarding the storage and stability of Cresyl Violet in its solid and solution forms.

| Form | Compound | Storage Temperature | Duration | Key Conditions |

| Powder | Cresyl Violet Perchlorate | -20°C | Up to 3 years | Keep away from direct sunlight.[6] |

| Powder | Cresyl Violet Acetate | 15°C to 25°C | As per label | Tightly closed, dry, away from sunlight.[3] |

| Solution | Cresyl Violet (in solvent) | -80°C | Up to 1 year | Keep away from direct sunlight.[6] |

| Solution (0.1%) | Cresyl Violet | +4°C | Short/Long-term | |

| Solution | Cresyl Violet Acetate | Room Temperature | Up to 6 months | Store in the dark.[9] |

Experimental Protocol: Preparation of a Standard 0.1% Cresyl Violet Staining Solution

This protocol is a common method for preparing a Cresyl Violet solution for Nissl staining.

Materials:

-

Cresyl Violet acetate powder

-

Distilled or deionized water (ddH2O)

-

Glacial acetic acid

Procedure:

-

Dissolving the Dye : To prepare a 0.1% solution, dissolve 0.1 g of Cresyl Violet acetate powder in 100 ml of ddH2O.[9]

-

Acidification : Add 250 µl of glacial acetic acid to the solution.[9] This typically adjusts the pH to around 4.0, which can enhance staining results.[12]

-

Mixing : Stir the solution overnight at room temperature using a magnetic stirrer to ensure the dye is completely dissolved.[9]

-

Filtration : Before the first use and subsequent uses, filter the solution to remove any undissolved particles or precipitates.[9]

-

Storage : Transfer the final solution to a tightly sealed, light-proof container (e.g., an amber glass bottle) and store at room temperature in the dark.[9] This solution is typically stable for up to 6 months.[9]

Potential Degradation Pathways

Understanding the mechanisms of degradation is crucial for preventing loss of staining quality.

-

Photodegradation : Exposure to light, particularly UV radiation, is a primary cause of degradation. This process can involve the demethylation of the dye molecule and the addition of oxygen to the nitrogen atoms.[11] Visually, this results in a color shift from the characteristic violet to various shades of brown, or complete fading of the dye.[11]

-

Oxidation : Cresyl Violet, like other triarylmethane dyes, is susceptible to oxidation. Strong oxidizing agents can destroy the chromophore by breaking down the benzene (B151609) ring structure, leading to a loss of color.[13] While this is less of a concern under normal storage, contamination with oxidizing agents should be avoided.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the proper handling and storage of Cresyl Violet.

Caption: Workflow for proper handling and storage of Cresyl Violet.

Caption: Potential degradation pathways for Cresyl Violet.

References

- 1. Cresyl violet - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. biognost.com [biognost.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. neurosciencecourses.com [neurosciencecourses.com]

- 6. Cresyl Violet perchlorate | TargetMol [targetmol.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. viapianolab.org [viapianolab.org]

- 10. fdneurotech.com [fdneurotech.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. newcomersupply.com [newcomersupply.com]

- 13. Kinetic studies on the degradation of crystal violet by the Fenton oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cresyl Violet Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresyl Violet Perchlorate (B79767) (CVP), an oxazine (B8389632) dye, is a widely utilized fluorescent stain in biological research, particularly in neuroscience for Nissl staining. Its utility in various applications is fundamentally governed by its solubility in different solvents. This technical guide provides a comprehensive overview of the solubility of Cresyl Violet Perchlorate in common laboratory solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of Cresyl Violet Perchlorate varies significantly across different solvents, a critical consideration for preparing stock solutions and experimental reagents. The available quantitative data is summarized below.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[1][2] | 691.10 mM[1][2] | Ultrasonic treatment is required to achieve this concentration.[1][2] |

| Water | Insoluble[3] | - | Not suitable for preparing aqueous solutions. |

| Ethanol (B145695) | Soluble (quantitative data not specified) | - | Commonly used as a solvent for fluorescence spectroscopy and staining solutions. |

| Methanol (B129727) | Soluble (quantitative data not specified) | - | Used for preparing solutions for fluorescence and laser dye applications.[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following general experimental protocol can be adapted. This method is based on the principle of saturation.

Objective:

To determine the saturation solubility of Cresyl Violet Perchlorate in a given solvent at a specified temperature.

Materials:

-

Cresyl Violet Perchlorate powder

-

Solvent of interest (e.g., ethanol, methanol, buffer solution)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Cresyl Violet Perchlorate powder to a known volume of the solvent in a series of vials. The exact amount should be more than what is expected to dissolve.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette. To ensure all particulate matter is removed, pass the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of Cresyl Violet Perchlorate of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the saturated supernatant at the wavelength of maximum absorbance (λmax) for Cresyl Violet Perchlorate (approximately 599-605 nm in ethanol).[4]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the absorbance of the saturated supernatant and the calibration curve to determine the concentration of the dissolved Cresyl Violet Perchlorate. This concentration represents the solubility at that temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like Cresyl Violet Perchlorate.

Conclusion

This technical guide provides essential information on the solubility of Cresyl Violet Perchlorate for researchers and professionals in related fields. The high solubility in DMSO allows for the preparation of concentrated stock solutions, while its solubility in alcohols is sufficient for common staining and fluorescence-based protocols. For applications requiring precise knowledge of solubility in specific solvent systems, the provided experimental protocol and workflow offer a robust methodology for its determination.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thermo Scientific Chemicals Cresyl Violet perchlorate, 98%, pure 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Cresyl Violet perchlorate (41830-80-2) for sale [vulcanchem.com]

A Technical Guide to the Fluorescent Properties of Cresyl Violet Perchlorate for Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of Cresyl Violet perchlorate (B79767), a versatile red fluorescent stain. Widely utilized for staining neurons, this guide provides a comprehensive overview of its spectral characteristics, experimental protocols for its application in imaging, and its utility in research and drug development.

Core Fluorescent Properties

Cresyl Violet perchlorate is a valuable tool in fluorescence microscopy due to its distinct spectral properties. It functions as a red fluorescent stain, enabling clear visualization of neuronal structures.[1][2][3][4][5][6] The key quantitative fluorescent and absorption data for Cresyl Violet perchlorate are summarized in the table below, providing a quick reference for experimental setup and comparison.

| Property | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 603 nm | Ethanol (B145695) | [7][8] |

| Emission Maximum (λem) | 622 nm | Ethanol | [9] |

| Molar Extinction Coefficient (ε) | 83,000 cm-1/M at 603.0 nm | Ethanol | [7] |

| ≥50,000 at 599-605 nm | Not Specified | ||

| Quantum Yield (Φ) | 0.54 | Ethanol | [7][8] |

Experimental Protocols

The primary application of Cresyl Violet perchlorate in imaging is for staining neurons, particularly the Nissl substance within the cytoplasm.[10][11][12] This makes it an invaluable tool for neuroanatomical studies, quantification of neuronal populations, and assessment of neurotoxic effects.[1][13]

General Protocol for Staining Neurons in Tissue Sections:

This protocol is a generalized procedure for staining formalin-fixed, frozen, or paraffin-embedded tissue sections.

Solutions:

-

Cresyl Violet Staining Solution (0.1% - 1%): Dissolve 0.1 g to 1.0 g of Cresyl Violet perchlorate in 100 mL of distilled water. Some protocols recommend adding a small amount of glacial acetic acid (e.g., 250 µL) to the staining solution.[14] Stir overnight and filter before use.

-

Ethanol Series: Graded concentrations of ethanol (e.g., 50%, 70%, 95%, and 100%) for dehydration and differentiation.

-

Clearing Agent: Xylene or a suitable substitute.

-

Mounting Medium: A xylene-based mounting medium such as DPX.[1][15]

Procedure:

-

Tissue Preparation:

-

Staining: Immerse the slides in the Cresyl Violet staining solution. Staining time can vary from 4 to 20 minutes, depending on the desired intensity and tissue thickness.[10][11][12][13][14] Some protocols suggest warming the staining solution to 38-40°C or even 60°C to enhance staining.[13][16]

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.[10][11][12][14]

-

Differentiation: Differentiate the sections by passing them through a graded series of ethanol.[14][16] This step is crucial for removing background staining and achieving clear visualization of Nissl bodies. The degree of differentiation can be monitored under a microscope.

-

Dehydration and Clearing: Dehydrate the sections through absolute ethanol and then clear in xylene.[1][14][15][16]

-

Mounting: Mount the coverslip using a xylene-based mounting medium.[1][14][15]

Visualizations

Experimental Workflow for Cresyl Violet Staining

The following diagram illustrates the typical experimental workflow for staining tissue sections with Cresyl Violet perchlorate.

Caption: Experimental workflow for Cresyl Violet staining of tissue sections.

Application in Neuronal Population Analysis

Cresyl Violet perchlorate is not directly involved in signaling pathways but serves as a crucial tool to identify and quantify neuronal populations that are the subject of signaling pathway investigations. For instance, in studies of neurodegenerative diseases or drug efficacy, Cresyl Violet staining can reveal changes in neuronal density or morphology in specific brain regions, which can then be correlated with alterations in specific signaling pathways.

The diagram below illustrates the logical relationship of using Cresyl Violet staining in the broader context of signaling pathway analysis.

Caption: Logical workflow for utilizing Cresyl Violet in signaling pathway analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cresyl Violet perchlorate | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biocompare.com [biocompare.com]

- 5. Cresyl Violet perchlorate - tcsc7773 - Taiclone [taiclone.com]

- 6. amsbio.com [amsbio.com]

- 7. omlc.org [omlc.org]

- 8. PhotochemCAD | Cresyl Violet perchlorate [photochemcad.com]

- 9. fluorophores.org [fluorophores.tugraz.at]

- 10. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 11. moodle2.units.it [moodle2.units.it]

- 12. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 13. neurosciencecourses.com [neurosciencecourses.com]

- 14. viapianolab.org [viapianolab.org]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. r.marmosetbrain.org [r.marmosetbrain.org]

Distinguishing Cresyl Violet Acetate and Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cresyl Violet, a staple in histology and neuroscience, is a basic aniline (B41778) dye renowned for its utility in Nissl staining. This technique selectively visualizes the Nissl substance—a granular material rich in ribosomal RNA found in the cytoplasm of neurons. This allows for the clear demarcation of neuronal cell bodies, aiding in the study of cytoarchitecture, neuronal injury, and neurodegenerative diseases. While the chromophore, the Cresyl Violet cation, is consistent, the associated anion can vary, with the acetate (B1210297) and perchlorate (B79767) salts being the most common. This technical guide provides a detailed comparison of Cresyl Violet acetate and Cresyl Violet perchlorate, outlining their distinct properties, primary applications, and detailed experimental protocols to assist researchers in selecting the optimal formulation for their specific needs.

Core Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each salt is crucial for their effective application in staining protocols. The choice of anion influences solubility, stability, and optimal staining conditions.

| Property | Cresyl Violet Acetate | Cresyl Violet Perchlorate |

| Synonyms | Cresyl Fast Violet, Cresyl Echt Violet Acetate | Oxazine 9, Cresyl Violet 670 |

| CAS Number | 10510-54-0 | 41830-80-2 |

| Molecular Formula | C₁₈H₁₅N₃O₃ | C₁₆H₁₂ClN₃O₅ |

| Molecular Weight | 321.33 g/mol | 361.74 g/mol |

| Appearance | Dark green to black crystalline powder | Green crystals |

| Solubility in Water | Soluble | Insoluble |

| Solubility in Ethanol (B145695) | Soluble | Soluble |

| Primary Application | Bright-field Nissl Staining | Laser Dye, Fluorescent Staining |

Staining Mechanism: The Basis of Neuronal Visualization

The staining mechanism for both salts is fundamentally the same and relies on the electrostatic interaction between the cationic Cresyl Violet dye and anionic components within the cell. The Nissl substance, composed of rough endoplasmic reticulum and free ribosomes, is rich in negatively charged phosphate (B84403) groups from ribosomal RNA (rRNA). The positively charged Cresyl Violet cation binds to these anionic sites, resulting in a distinct violet to purple coloration of the neuronal cytoplasm. This selective binding allows for high-contrast imaging of neuronal cell bodies against a relatively unstained neuropil.[1][2][3]

Caption: Staining mechanism of Cresyl Violet.

Cresyl Violet Acetate: The Gold Standard for Bright-field Nissl Staining

Cresyl Violet acetate is the most widely used form for traditional bright-field microscopy of Nissl substance. Its solubility in aqueous and alcoholic solutions makes it straightforward to prepare stable staining solutions.

Experimental Protocol: Nissl Staining with Cresyl Violet Acetate (for Paraffin-Embedded Sections)

This protocol is a standard method for staining formalin-fixed, paraffin-embedded tissue sections.

Reagents:

-

Cresyl Violet Acetate Staining Solution (0.1% to 1% in distilled water with 0.25% glacial acetic acid)

-

Xylene

-

Graded ethanols (100%, 95%, 70%)

-

Distilled water

-

Differentiating solution (e.g., 95% ethanol, or 95% ethanol with a few drops of glacial acetic acid)

-

Resinous mounting medium

Workflow:

References

Exploring Brain Cytoarchitecture: A Technical Guide to Cresyl Violet Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the principles, applications, and methodologies of Cresyl Violet staining, a cornerstone technique in neuroanatomy for visualizing the cytoarchitecture of the brain. This technique is invaluable for researchers and professionals in drug development for its ability to clearly delineate neuronal populations, assess neuropathological changes, and validate experimental models.

Introduction to Cresyl Violet Staining

Cresyl Violet is a basic aniline (B41778) dye used in histology to stain acidic components of tissues, a method broadly known as Nissl staining.[1][2][3] In the nervous system, it has a strong affinity for phosphate (B84403) groups in nucleic acids, leading to the prominent staining of RNA and DNA.[4][5]

The Principle of Staining: The stain selectively binds to "Nissl substance" or "Nissl bodies," which are concentrations of rough endoplasmic reticulum (rER) and free ribosomes within the soma and dendrites of neurons.[1][4][5][6] Axons are not stained as they lack these structures.[5] This results in the neuron's cell body and nucleolus appearing dark purple or violet-blue, while the nucleus is stained less intensely.[1][7] This differential staining allows for the detailed visualization of neuronal size, shape, density, and laminar organization, which are fundamental to understanding brain structure and function.[6][8] Glial cells and their processes remain largely unstained, providing excellent contrast for neuronal analysis.[4][9]

Applications in Neuroscience Research:

-

Cytoarchitectural Analysis: Studying the arrangement and distribution of neurons in different brain regions.[4][8][9]

-

Quantitative Neuroanatomy: Identifying and counting neurons to assess cell density or total cell numbers.[9][10][11]

-

Neuropathology Assessment: Detecting neuronal loss or injury (chromatolysis) in response to neurotoxins, ischemia, or traumatic brain injury.[9][12][13]

-

Lesion and Electrode Placement Verification: Confirming the precise location and extent of experimental lesions or implanted devices.[9]

-

Combination Staining: Often used as a counterstain with methods like Luxol Fast Blue to simultaneously visualize neuronal cell bodies and myelinated fibers.[4][14]

The Staining Mechanism: A Closer Look

The efficacy of Cresyl Violet staining hinges on its electrostatic interaction with negatively charged molecules within the cell. The workflow illustrates the basic principle of how the dye binds to cellular components.

Experimental Protocols and Data

Successful Cresyl Violet staining requires meticulous preparation of solutions and adherence to a precise procedural timeline. The following sections provide detailed protocols for various tissue preparations and summarize key quantitative parameters in tabular format for easy reference.

Solution Preparation

The quality of staining is highly dependent on the correct formulation of the staining and differentiation solutions. The pH of the Cresyl Violet solution is a critical parameter; a lower pH (around 3.5-4.3) generally provides more specific staining of Nissl substance.[15][16][17]

| Solution | Component | Concentration / Amount | Solvent | Notes |

| Cresyl Violet Stock Solution | Cresyl Violet Acetate | 0.2 g | 150 mL Distilled Water | Mix with a stir bar for at least 20 minutes.[9] |

| Acetate Buffer (pH ~3.5) | 0.1 M Acetic Acid | 282 mL | - | Combine and mix well.[9] |

| 0.1 M Sodium Acetate | 18 mL | - | ||

| Working Staining Solution | Cresyl Violet Stock | 30 mL | 300 mL Acetate Buffer | Mix for at least 30 minutes. Stable for months.[9] |

| Alternative Working Solution (0.1%) | Cresyl Violet Acetate | 0.5 g | 500 mL Distilled Water | Heat to dissolve, cool, and adjust pH to 4.3 with glacial acetic acid. Filter before use.[16] |

| Differentiation Solution | Glacial Acetic Acid | 2 drops | 95% Ethanol | Used to remove excess stain and increase contrast.[1] |

General Staining Workflow

The overall process, from tissue sectioning to the final mounted slide, follows a standardized sequence of hydration, staining, differentiation, and dehydration. This workflow is adaptable for different types of tissue sections.

Protocol Timings for Different Section Types

The duration of each step can vary depending on the thickness of the sections and whether they are paraffin-embedded, frozen, or free-floating. Thicker sections generally require longer incubation times.[2]

| Step | Paraffin Sections (8-10 µm) [14] | Frozen Sections (20-50 µm) [9] | Free-Floating Sections [2][3] |

| Deparaffinization (Xylene) | 3 changes, 3 min each | N/A | Defatting in Xylene may be required (15 min) |

| Rehydration (100% -> 95% -> 70% EtOH) | 10 dips each | 3 min each | 3 min each |

| Water Rinse | 3 min | 3 min | Brief wash |

| Staining (Cresyl Violet) | 6 min at 57°C | 8-14 min at 60°C | 4-15 min |

| Water Rinse | Quick rinse | 3 min | Quick rinse |

| Differentiation (e.g., 70% Acid EtOH) | Microscopically controlled | N/A (differentiation in 95% EtOH) | 2 min (if required) |

| Dehydration (70% -> 95% -> 100% EtOH) | Quick dips | 3 min -> 1-2 min -> 10 dips | 3 min each |

| Clearing (Xylene) | 3 changes, 10 dips each | 5 min | 2 changes |

| Mounting | Coverslip with compatible medium | Coverslip with compatible medium | Mount on slides, then dehydrate and coverslip |

Quantitative Analysis of Neuronal Populations

A primary application of Cresyl Violet staining is the quantification of neurons, which is crucial for studying neurodegeneration, developmental neurobiology, and the effects of therapeutic interventions. This process involves acquiring high-resolution images of stained sections and using stereological methods or automated cell counting software to estimate cell numbers or densities.[10][11]

Example Data from Published Studies

The following table summarizes representative neuronal count data obtained using Cresyl Violet staining in different experimental contexts, illustrating its utility in quantitative assessment.

| Study Context | Brain Region | Control Group (Neurons/mm³ or Total) | Experimental Group (Neurons/mm³ or Total) | Finding |

| Human Spiral Ganglion [10] | Spiral Ganglion | 26,705 ± 1823 (Total Neurons) | N/A (Compared with Parvalbumin staining) | Cresyl Violet provides a reliable estimate of total neuron number, comparable to more complex immunohistochemical methods. |

| Juvenile Rat Cortex [11] | Somatosensory Cortex (S1HL) | 83,100 ± 2,393 (cells/mm³) | N/A (Baseline quantification) | Provides baseline cell density data crucial for developmental studies and computational modeling. |

| Traumatic Brain Injury (TBI) [13] | Hippocampus (CA2-3) | Sham TBI: Higher neuronal count | TBI + Saline: Significantly fewer neurons | Demonstrates significant neuronal loss in the hippocampus following TBI. |

| Spinal Cord Ischemia [18] | Spinal Cord Ventral Horn | Control: Abundant neurons | Vehicle-treated Ischemia: 87.6% reduction in neurons | Quantifies the severe neuronal loss following ischemic injury. |

Troubleshooting Common Staining Issues

| Problem | Possible Cause(s) | Solution(s) |

| Under-staining / Faint Color | - Staining time too short- Staining solution is old or depleted- Over-differentiation- Sections are too thin (<10 µm)[19] | - Increase staining time or temperature.[9]- Prepare fresh staining solution.- Reduce time in differentiation solution; check microscopically.[17]- Use thicker sections if possible (20-40 µm). |

| Over-staining / Dark Sections | - Staining time too long- Differentiation step is too short or ineffective | - Decrease staining time.- Increase time in differentiation solution until neuropil is pale and cell bodies are distinct.[19] |

| Precipitate on Sections | - Staining solution was not filtered | - Always filter the working staining solution before use.[20] |

| Sections Detaching from Slide | - Slides are old or improperly coated (loss of positive charge)[21]- Aggressive washing steps | - Use new, positively charged slides.- Handle slides gently during rinses; avoid strong streams of water. |

| Poor Differentiation | - Incorrect pH of staining solution- Differentiation solution is old | - Ensure pH of stain is appropriate (3.5-4.3).[17]- Prepare fresh differentiation solution. |

References

- 1. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 2. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 3. moodle2.units.it [moodle2.units.it]

- 4. m.youtube.com [m.youtube.com]

- 5. Brain (cresyl violet) | Nervous Tissue [histologyguide.com]

- 6. biocompare.com [biocompare.com]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

- 8. The Cytoarchitecture of Domain-specific Regions in Human High-level Visual Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurosciencecourses.com [neurosciencecourses.com]

- 10. Comparison of unbiased stereological estimation of total number of cresyl violet stained neurons and parvalbumin positive neurons in the adult human spiral ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell density quantification of high resolution Nissl images of the juvenile rat brain [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. newcomersupply.com [newcomersupply.com]

- 15. r.marmosetbrain.org [r.marmosetbrain.org]

- 16. 0.1% Cresyl Violet Stain (pH 4.3) [protocols.io]

- 17. Histological methods for CNS [pathologycenter.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biognost.com [biognost.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Identifying Neuronal Populations with Cresyl Violet

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing Cresyl Violet staining to identify and differentiate neuronal populations. It is designed to be a practical resource for laboratory professionals engaged in neuroscience research and drug development, offering detailed protocols, quantitative data analysis techniques, and troubleshooting guidance.

Introduction to Cresyl Violet (Nissl) Staining

Cresyl Violet, a basic aniline (B41778) dye, is a cornerstone of neuroanatomical research. It is the primary stain used in the Nissl staining method, which selectively labels the "Nissl substance" or "Nissl bodies" within the cytoplasm of neurons.[1][2] This substance is comprised of rough endoplasmic reticulum and free ribosomes, which are rich in ribosomal RNA (rRNA).[3][4] The basophilic nature of rRNA allows for its strong binding to the basic Cresyl Violet dye, resulting in a characteristic violet or purple staining of the neuronal soma and dendrites, while axons remain unstained.[5][6] The nucleus is also stained due to the presence of nucleic acids.[4]

The intensity and distribution of Nissl substance vary significantly among different types of neurons, reflecting their metabolic activity and protein synthesis capacity.[7] This variation allows for the differentiation of neuronal populations based on their cytoarchitecture, including cell size, shape, and the pattern of Nissl staining.[3][8] Consequently, Cresyl Violet staining is an invaluable tool for:

-

Visualizing the cytoarchitecture of brain and spinal cord regions. [2]

-

Identifying and counting neurons. [9]

-

Assessing neuronal health and pathology , as changes in Nissl substance (chromatolysis) can indicate cellular injury or degeneration.[7]

This guide will delve into the practical aspects of applying this technique for the robust identification and quantification of neuronal populations.

Differentiating Neuronal Populations

The morphological characteristics revealed by Cresyl Violet staining provide crucial clues for distinguishing between different neuronal populations. Key features to consider include cell size, shape, and the appearance of the Nissl substance.

-

Motor Neurons: These are typically large, multipolar cells with prominent, darkly stained, and blocky Nissl bodies distributed throughout the cytoplasm.[3]

-

Pyramidal Neurons: Found in the cerebral cortex and hippocampus, these neurons have a characteristic triangular or pyramidal-shaped soma.[8][10] The Nissl substance is generally finer and more evenly distributed compared to motor neurons.[8]

-

Sensory Neurons: The appearance of sensory neurons can vary, but they often have a rounded cell body and a more uniform distribution of Nissl substance.

-

Interneurons: These are typically smaller than projection neurons and can have a variety of shapes. The Nissl staining is often less intense.

The arrangement and density of neurons also provide critical information. For instance, the cerebral cortex is organized into distinct layers, each with a characteristic cellular composition that can be visualized with Cresyl Violet.

Below is a logical workflow for differentiating neuronal populations using Cresyl Violet staining.

Experimental Protocols

Accurate and reproducible staining is paramount for the reliable identification of neuronal populations. Below are detailed protocols for both paraffin-embedded and free-floating/frozen sections.

Protocol for Paraffin-Embedded Sections

This protocol is adapted for tissue that has been fixed, dehydrated, and embedded in paraffin (B1166041) wax.

Solutions and Reagents:

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

0.1% Cresyl Violet Acetate Solution:

-

Cresyl Violet Acetate: 0.1 g

-

Distilled Water: 100 ml

-

Glacial Acetic Acid: 10 drops (add just before use and filter)[11]

-

-

Differentiation Solution (optional): 95% ethanol with a few drops of glacial acetic acid.[2]

-

Mounting medium (e.g., DPX)

Procedure:

-

Deparaffinization: Immerse slides in 2-3 changes of xylene for 3-10 minutes each.[2]

-

Rehydration: Hydrate sections through a graded series of alcohol:

-

Washing: Rinse slides in tap water, followed by distilled water.[11]

-

Staining: Immerse slides in the 0.1% Cresyl Violet solution for 4-15 minutes.[2] Staining time may need to be optimized based on tissue thickness and fixation.

-

Rinsing: Quickly rinse the slides in distilled water to remove excess stain.[2]

-

Differentiation: Differentiate the sections in 95% ethanol. This step removes excess stain from the background and defines the Nissl substance more clearly. Check the staining intensity under a microscope. For more rapid differentiation, a few drops of acetic acid can be added to the ethanol.[2]

-

Dehydration: Dehydrate the sections through:

-

95% Ethanol: 1 change, 2 minutes.

-

100% Ethanol: 2 changes, 3 minutes each.[2]

-

-

Clearing: Clear the sections in 2-3 changes of xylene for 3-5 minutes each.[2]

-

Mounting: Coverslip the slides using a xylene-based mounting medium.

Protocol for Free-Floating or Frozen Sections

This protocol is suitable for sections cut on a cryostat or vibratome.

Solutions and Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Ethanol (70%, 95%, 100%)

-

Xylene

-

0.1% Cresyl Violet Acetate Solution (as above)

-

Gelatin-coated slides

-

Mounting medium

Procedure:

-

Mounting: Mount frozen sections onto gelatin-coated slides and allow them to air dry.

-

Rehydration: If necessary, rehydrate the sections in distilled water.

-

Defatting (optional but recommended):

-

Rehydration: Hydrate sections through a graded series of alcohol (100%, 95%, 70%) to distilled water.[4]

-

Staining: Stain in 0.1% Cresyl Violet solution for 8-14 minutes.[9] Heating the staining solution to 60°C can enhance penetration.[9]

-

Rinsing: Rinse in distilled water.[9]

-

Differentiation: Differentiate in 70% ethanol, followed by 95% ethanol.[9] Monitor microscopically.

-

Dehydration: Dehydrate in 100% ethanol (2 changes, 3-5 minutes each).[4]

-

Clearing: Clear in xylene (2-3 changes, 5 minutes each).[9]

-